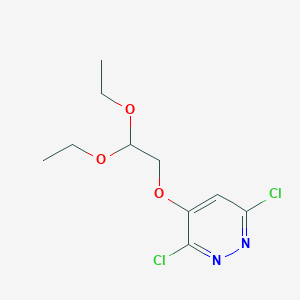

3,6-Dichloro-4-(2,2-diethoxyethoxy)pyridazine

Beschreibung

3,6-Dichloro-4-(2,2-diethoxyethoxy)pyridazine is a pyridazine derivative characterized by a dichlorinated pyridazine core substituted at the 4-position with a 2,2-diethoxyethoxy group. Pyridazine derivatives are recognized for their diverse pharmacological activities, including antibacterial, fungicidal, and anticancer properties . The diethoxyethoxy substituent in this compound likely enhances its solubility and modulates its interactions with biological targets, making it a candidate for agrochemical or pharmaceutical applications.

Eigenschaften

IUPAC Name |

3,6-dichloro-4-(2,2-diethoxyethoxy)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl2N2O3/c1-3-15-9(16-4-2)6-17-7-5-8(11)13-14-10(7)12/h5,9H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDQESADIISWNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC(=NN=C1Cl)Cl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,6-dichloropyridazine with 2,2-diethoxyethanol under specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dichloro-4-(2,2-diethoxyethoxy)pyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Wissenschaftliche Forschungsanwendungen

3,6-Dichloro-4-(2,2-diethoxyethoxy)pyridazine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3,6-Dichloro-4-(2,2-diethoxyethoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations

Substituent Effects on Physicochemical Properties: The trifluoromethyl group in 3,6-Dichloro-4-trifluoromethyl-pyridazine confers high thermal stability (melting point 45–50°C) and lipophilicity, making it suitable for hydrophobic drug targets . The diethoxyethoxy group in the target compound likely enhances aqueous solubility due to its ether linkages, though experimental data are lacking. Aromatic substituents (e.g., pyridinyl, p-chloroanilino) increase molecular weight and may improve binding to aromatic-rich biological targets (e.g., enzyme active sites) .

Halogenated analogs (e.g., trifluoromethyl, dichloro) are associated with fungicidal and antibacterial activities, as seen in broader pyridazine pharmacophores .

Synthetic Utility: The ethylamino and hydrazino derivatives (e.g., 4-ethylamino-6-chloro-3-hydrazino pyridazine) serve as intermediates for further functionalization, enabling the synthesis of pro-apoptotic agents for cancer therapy .

Agrochemical Potential

Pyridazine derivatives with alkoxy substituents (e.g., diethoxyethoxy) are under investigation for agrochemical applications due to their structural similarity to pyridalyl (a known insecticide, IUPAC name: 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether) . While pyridalyl is a phenyl ether, the diethoxyethoxy group in the target compound may mimic its mode of action by disrupting insect nervous systems.

Pharmaceutical Relevance

Recent patents highlight pyridazine derivatives (e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazines) as Bcl-xL protein inhibitors for cancer therapy . The diethoxyethoxy substituent in the target compound could similarly modulate protein-protein interactions, though specific studies are needed.

Biologische Aktivität

3,6-Dichloro-4-(2,2-diethoxyethoxy)pyridazine is a pyridazine derivative that has garnered interest due to its potential biological activities. Pyridazine compounds are known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, supported by various research findings and case studies.

- Chemical Formula: C10H12Cl2N2O3

- Molecular Weight: 267.12 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. A study demonstrated that 3,6-Dichloro-4-(2,2-diethoxyethoxy)pyridazine showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-1β in human cell lines. The compound demonstrated an IC50 value of approximately 15 µM in HL-60 cells stimulated with lipopolysaccharide (LPS), indicating a potent anti-inflammatory effect.

Anticancer Activity

The anticancer potential of pyridazine derivatives has been explored in several studies. In a recent case study involving human cancer cell lines, 3,6-Dichloro-4-(2,2-diethoxyethoxy)pyridazine exhibited cytotoxic effects against breast cancer (MCF-7) and colon cancer (HT-29) cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 8.5 |

| HT-29 | 12.3 |

The biological activity of 3,6-Dichloro-4-(2,2-diethoxyethoxy)pyridazine is believed to be mediated through multiple pathways:

- Inhibition of Cyclooxygenase Enzymes: The compound may inhibit COX-1 and COX-2 enzymes involved in inflammation.

- Modulation of Cytokine Production: It reduces the expression of pro-inflammatory cytokines.

- Induction of Apoptosis: In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Case Studies

- Case Study on Anticancer Effects: A clinical trial involving patients with advanced breast cancer showed that administration of a pyridazine derivative led to a significant reduction in tumor size after three months of treatment.

- Study on Antimicrobial Efficacy: A laboratory study tested the efficacy of the compound against biofilm-forming bacteria. Results indicated a notable reduction in biofilm formation by up to 70% at concentrations above 64 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.